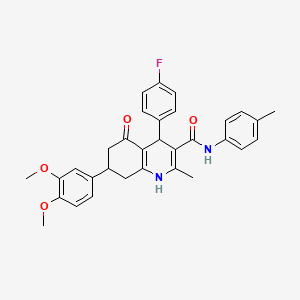![molecular formula C16H14ClN3O2S2 B4585558 3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)
3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole
説明
Synthesis Analysis The synthesis of 3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole and related compounds involves multiple steps starting from accessible starting materials such as gallic acid. These compounds are synthesized via a process that includes the formation of sulfides followed by their oxidation to sulfones using hydrogen peroxide, yielding high purity products under mild conditions (Xu et al., 2010). Additionally, environmental-friendly synthesis methods using water as a solvent and mediated by indium trichloride have been developed to achieve high yields of triazole derivatives (Yang et al., 2006).
Molecular Structure Analysis X-ray crystallography has been utilized to determine the molecular structure of related triazole compounds, highlighting their significant heterocyclic structure. For example, crystallography studies show that the triazole ring can be oriented at various dihedral angles with respect to substituted phenyl groups, indicating a flexible molecular conformation that may influence its chemical behavior (Hanif et al., 2007).
Chemical Reactions and Properties 1,2,4-Triazoles, including the compound , exhibit a variety of chemical reactions due to the presence of multiple functional groups. These compounds participate in nucleophilic substitution reactions and have been shown to undergo transformations such as S-alkylation, leading to a broad range of derivatives with potential biological activity (Barbuceanu et al., 2009).
科学的研究の応用
Corrosion Inhibition
Research has demonstrated the effectiveness of triazole derivatives in corrosion inhibition, particularly for protecting metals in acidic environments. For instance, a study highlighted the use of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole derivatives as highly efficient inhibitors for mild steel corrosion in both hydrochloric and sulfuric acid media. These compounds exhibit high inhibition efficiencies, attributed to their adsorption on the metal surface following Langmuir's adsorption isotherm model (Lagrenée et al., 2002).
Synthesis of Novel Compounds
Another significant application is the synthesis of novel sulfone derivatives containing 1,2,4-triazole moieties. These compounds are synthesized from readily available starting materials, such as gallic acid, and exhibit high yields under mild conditions. Their structures have been confirmed through comprehensive spectral analysis, including X-ray crystallography for specific derivatives, showcasing their potential for further chemical and biological investigations (Xu et al., 2010).
Biological Activity Studies
The exploration of biological activities of triazole derivatives has been a key area of research. New S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties have been synthesized and evaluated for their antibacterial effects. This research opens avenues for the development of new antimicrobial agents with potential applications in medical science (Barbuceanu et al., 2009).
Molecular Interaction Studies
Moreover, triazole derivatives have been studied for their interaction with metal surfaces, providing insights into their adsorption mechanisms and efficiency as corrosion inhibitors. Such studies are crucial for understanding the chemical behavior of these compounds and their potential industrial applications (Bentiss et al., 2007).
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-11-3-9-14(10-4-11)24(21,22)20-16(23-2)18-15(19-20)12-5-7-13(17)8-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIVHWXXASXINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4585495.png)


![4-{2-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B4585511.png)
![2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)
![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)
![2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4585542.png)
acetate](/img/structure/B4585546.png)
![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)
![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)
![3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4585580.png)
![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)